molecular formula C24H20N2O B10833562 Indole-based analog 12

Indole-based analog 12

Cat. No.: B10833562
M. Wt: 352.4 g/mol
InChI Key: UCWAWBWZKYMCRY-UHFFFAOYSA-N
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Description

Indole-based analog 12 is a synthetic derivative of the indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole-based analog 12 typically involves the cyclization of ortho-substituted anilines or halobenzenes with appropriate functional groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bischler-Möhlau synthesis, which uses aniline derivatives and α-haloketones in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Indole-based analog 12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of indole-based analog 12 involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and cancer progression . Additionally, this compound can interact with neurotransmitter receptors, affecting mood and cognitive functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

(2-phenylphenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C24H20N2O/c27-24(21-12-5-4-10-18(21)17-8-2-1-3-9-17)26-15-14-20-19-11-6-7-13-22(19)25-23(20)16-26/h1-13,25H,14-16H2

InChI Key

UCWAWBWZKYMCRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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